N-Butyl-3,4-dihydroxybenzamide

African trypanosomiasis Trypanosome alternative oxidase In vivo efficacy

N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8; molecular formula C₁₁H₁₅NO₃; MW 209.24) is a synthetic N-n-alkyl-3,4-dihydroxybenzamide that functions as a competitive inhibitor of the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for energy metabolism in pathogenic African trypanosomes that has no mammalian ortholog. The compound was specifically selected from a series of N-n-alkyl-3,4-dihydroxybenzamides for in vivo evaluation based on its combined solubility, stability, and enzyme-inhibitory properties, and represents the only member of this chemical class demonstrated to achieve curative outcomes in a murine model of Trypanosoma brucei brucei infection when co-administered with glycerol.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 98116-92-8
Cat. No. B13145940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3,4-dihydroxybenzamide
CAS98116-92-8
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15)
InChIKeyBCJUFWUOCJPSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8): A Targeted Trypanosome Alternative Oxidase (TAO) Inhibitor with In Vivo Curative Potential


N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8; molecular formula C₁₁H₁₅NO₃; MW 209.24) is a synthetic N-n-alkyl-3,4-dihydroxybenzamide that functions as a competitive inhibitor of the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for energy metabolism in pathogenic African trypanosomes that has no mammalian ortholog [1]. The compound was specifically selected from a series of N-n-alkyl-3,4-dihydroxybenzamides for in vivo evaluation based on its combined solubility, stability, and enzyme-inhibitory properties, and represents the only member of this chemical class demonstrated to achieve curative outcomes in a murine model of Trypanosoma brucei brucei infection when co-administered with glycerol [1][2].

Why N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8) Cannot Be Interchanged with Generic TAO Inhibitor Analogs


Within the TAO inhibitor chemical space, compounds sharing the 3,4-dihydroxybenzamide scaffold cannot be treated as interchangeable procurement equivalents. The N-alkyl chain length dictates the inhibition mechanism: short-chain analogs (C₁–C₄) including N-butyl-3,4-dihydroxybenzamide exhibit competitive inhibition with respect to the ubiquinone substrate, whereas long-chain analogs (C₁₀–C₁₂) shift to an uncompetitive inhibition mode due to altered lipophilicity and membrane interactions [1]. Furthermore, the amide linkage in the benzamide class confers superior solubility and resistance to serum hydrolase-mediated degradation compared to the corresponding ester (alkyl-3,4-dihydroxybenzoate) and hydroxamic acid (p-alkyloxybenzhydroxamic acid) classes, a property essential for in vivo co-administration regimens [2]. Among the N-alkyl benzamide series, only the N-butyl congener has demonstrated curative in vivo efficacy in the established T. brucei brucei mouse model, making the N-butyl substituent a critical structural determinant that cannot be substituted with shorter or longer alkyl chains without loss of validated biological outcome [2].

Quantitative Differentiation Evidence for N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8) Against Closest Analogs


In Vivo Curative Efficacy in T. brucei brucei Mouse Model: N-Butyl-3,4-dihydroxybenzamide + Glycerol vs. All Other TAO-Targeting Combinations

N-Butyl-3,4-dihydroxybenzamide, when co-administered with glycerol, achieved a cure rate of 17 out of 19 mice (89.5%) with established T. brucei brucei infections at a regimen of 450 mg/kg (compound, intraperitoneal) plus 15 g/kg (glycerol, oral) given hourly in three divided doses. This combination was explicitly reported to be more active in vivo than any other combination designed to simultaneously block the trypanosome respiratory electron transport system and anaerobic glycolytic pathways [1]. By contrast, no other N-n-alkyl-3,4-dihydroxybenzamide (methyl, ethyl, propyl, decyl, or dodecyl congeners) has been reported to achieve curative outcomes in this model; only the N-butyl analog was selected for and succeeded in in vivo evaluation [1].

African trypanosomiasis Trypanosome alternative oxidase In vivo efficacy

Inhibition Mechanism Differentiation: Competitive (C₄) vs. Uncompetitive (C₁₀–C₁₂) TAO Inhibition Controlled by N-Alkyl Chain Length

Using reduced decyl-CoQ-H₂ as a substrate surrogate (Km = 3.8 μM) in crude mitochondrial preparations from T. brucei brucei, N-n-butyl-3,4-dihydroxybenzamide was demonstrated to exhibit a competitive inhibition pattern with respect to the ubiquinone substrate [1]. In contrast, the C₁₀ and C₁₂ N-alkyl analogs (N-n-decyl-3,4-dihydroxybenzamide and N-n-dodecyl-3,4-dihydroxybenzamide) displayed uncompetitive inhibition patterns [1]. This mechanistic divergence, attributed to the greater lipophilicity of longer-chain analogs altering their interaction with the mitochondrial membrane and local inhibitor concentration at the active site, means that N-butyl-3,4-dihydroxybenzamide competes directly for the TAO active site while long-chain analogs do not [1].

Enzyme inhibition mechanism Structure-activity relationship TAO inhibitor design

Benzamide vs. Ester Class Comparison: Solubility, Stability, and Enzyme-Inhibitory Activity Trade-offs

The N-n-alkyl-3,4-dihydroxybenzamide class was explicitly designed to overcome pharmacokinetic limitations of two previously established TAO inhibitor classes: the p-n-alkyloxybenzhydroxamic acids and the n-alkyl esters of 3,4-dihydroxybenzoic acid. The benzamides demonstrated greater aqueous solubility than both comparator classes and superior resistance to serum hydrolase-mediated degradation in vivo [1]. Importantly, some benzamides, including the N-butyl congener, were found to be more active against the TAO target enzyme than the corresponding ester (methyl 3,4-dihydroxybenzoate) [1]. These three properties—solubility, metabolic stability, and enzyme inhibitory potency—are all pre-requisites for the successful in vivo co-administration regimen with glycerol that proved curative.

Drug metabolism Pharmacokinetics TAO inhibitor optimization

Human CYP3A5 Inhibition Profile: N-Butyl-3,4-dihydroxybenzamide as a Biochemical Probe

N-Butyl-3,4-dihydroxybenzamide has been profiled against human recombinant CYP3A5, demonstrating Ki values of 1.2 μM (testosterone 6β-hydroxylase activity) and 2.0 μM (midazolam 1′-hydroxylase activity), with corresponding IC₅₀ values of 71 μM (testosterone 6β-hydroxylase) and 17 μM (midazolam 1′-hydroxylase) in the presence of human P450 oxidoreductase and cytochrome b₅ [1]. This CYP inhibition profile is distinct from that of structurally related N-alkyl-3,4-dihydroxybenzamides with different alkyl chain lengths, for which comparable CYP3A5 interaction data have not been reported in public databases, positioning the N-butyl analog as a characterized biochemical tool for CYP-related off-target screening.

Cytochrome P450 Drug-drug interaction CYP3A5 inhibition

Validated Application Scenarios for N-Butyl-3,4-dihydroxybenzamide (CAS 98116-92-8) in Research and Drug Discovery


Anti-Trypanosomal Drug Discovery: In Vivo Proof-of-Concept Studies Targeting TAO

N-Butyl-3,4-dihydroxybenzamide is the only N-alkyl-3,4-dihydroxybenzamide validated to achieve curative outcomes in a murine T. brucei brucei infection model when co-administered with glycerol (17/19 mice cured at 450 mg/kg i.p. + 15 g/kg glycerol p.o. in three divided hourly doses) [1]. Research programs investigating TAO as a therapeutic target for African trypanosomiasis should prioritize this compound as a positive control or lead scaffold, as no shorter- or longer-chain N-alkyl congener has demonstrated comparable in vivo translation [1].

Mechanistic TAO Enzymology: Competitive Active-Site Probe for Substrate-Binding Studies

Because N-n-butyl-3,4-dihydroxybenzamide acts as a competitive inhibitor of TAO with respect to the ubiquinone substrate (demonstrated using reduced decyl-CoQ-H₂ surrogate, Km = 3.8 μM in crude T. brucei brucei mitochondrial preparations), it serves as a defined active-site probe [2]. This property distinguishes it from the C₁₀–C₁₂ N-alkyl analogs, which exhibit uncompetitive inhibition and therefore interact with the enzyme-membrane complex differently. For structure-function studies requiring an active-site-competitive tool compound, the N-butyl congener is the appropriate choice [2].

Pharmacokinetic Lead Optimization: Benzamide Scaffold with Documented Serum Stability Advantage

The benzamide class was explicitly designed to overcome the serum hydrolase susceptibility and limited aqueous solubility of TAO-inhibitory esters (e.g., methyl 3,4-dihydroxybenzoate) and hydroxamic acids (e.g., p-n-butyloxybenzhydroxamic acid) [1]. The N-butyl benzamide represents a scaffold-optimized starting point for medicinal chemistry programs aiming to balance TAO inhibitory potency with favorable pharmacokinetic properties, including aqueous solubility and resistance to hydrolytic degradation in serum [1].

CYP450 Off-Target Screening: Characterized CYP3A5 Interaction Profile

N-Butyl-3,4-dihydroxybenzamide has publicly available CYP3A5 inhibition data (Ki = 1.2–2.0 μM; IC₅₀ = 17–71 μM), making it a useful reference compound for assessing CYP-mediated metabolic liabilities when designing TAO-targeted benzamide derivatives [3]. Researchers seeking to benchmark new TAO inhibitors against a compound with known CYP interaction parameters can utilize this compound as a characterized comparator, reducing the need for de novo CYP profiling of every new analog [3].

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